molecular formula C18H24N2O3S B272383 5-isopropyl-4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide

5-isopropyl-4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide

Cat. No. B272383
M. Wt: 348.5 g/mol
InChI Key: BPBRLUAUOWIMFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-isopropyl-4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide, also known as PPSB-102, is a chemical compound with potential applications in scientific research. This compound belongs to the class of sulfonamide compounds, which are known for their diverse biological activities. PPSB-102 has been studied for its potential use in various research areas, including neuroscience, cancer research, and drug discovery.

Scientific Research Applications

5-isopropyl-4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide has been studied for its potential use in various research areas. In neuroscience, 5-isopropyl-4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide has been shown to selectively inhibit the activity of a specific type of potassium channel, known as Kv7.2/7.3 channels, which are involved in regulating neuronal excitability. This makes 5-isopropyl-4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide a potential tool for studying the role of Kv7.2/7.3 channels in neuronal function and dysfunction, as well as a potential therapeutic target for neurological disorders such as epilepsy and neuropathic pain.
In cancer research, 5-isopropyl-4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This is thought to be due to its ability to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer and is involved in promoting tumor growth and survival. 5-isopropyl-4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide may therefore have potential as a novel anticancer agent.

Mechanism of Action

5-isopropyl-4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide is a selective inhibitor of Kv7.2/7.3 channels, which are voltage-gated potassium channels that play a critical role in regulating neuronal excitability. By blocking these channels, 5-isopropyl-4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide reduces the firing rate of neurons and inhibits the propagation of action potentials. This makes 5-isopropyl-4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide a potential tool for studying the role of Kv7.2/7.3 channels in neuronal function and dysfunction, as well as a potential therapeutic target for neurological disorders such as epilepsy and neuropathic pain.
Biochemical and Physiological Effects:
5-isopropyl-4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. In vitro, 5-isopropyl-4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide has been shown to selectively inhibit the activity of Kv7.2/7.3 channels, with no effect on other types of potassium channels. In vivo, 5-isopropyl-4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide has been shown to reduce the firing rate of neurons and inhibit the propagation of action potentials, leading to a reduction in seizure activity and neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of 5-isopropyl-4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide is its selectivity for Kv7.2/7.3 channels, which allows for specific modulation of neuronal excitability. This makes 5-isopropyl-4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide a potential tool for studying the role of Kv7.2/7.3 channels in neuronal function and dysfunction, as well as a potential therapeutic target for neurological disorders such as epilepsy and neuropathic pain. However, one limitation of 5-isopropyl-4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide is its relatively low potency, which may limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research on 5-isopropyl-4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide. One potential area of investigation is the development of more potent analogs of 5-isopropyl-4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide, which may have improved efficacy and selectivity. Another potential area of investigation is the use of 5-isopropyl-4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide as a tool for studying the role of Kv7.2/7.3 channels in other physiological and pathological processes, such as cardiovascular function and cancer progression. Additionally, further studies are needed to evaluate the safety and toxicity of 5-isopropyl-4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide in vivo, as well as its potential as a therapeutic agent for neurological disorders and cancer.

Synthesis Methods

5-isopropyl-4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide can be synthesized by reacting 5-isopropyl-4-methyl-2-nitrobenzenesulfonamide with 2-pyridylmagnesium bromide, followed by reduction with lithium aluminum hydride and subsequent alkylation with propyl bromide. The resulting compound can be purified by column chromatography to obtain 5-isopropyl-4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide in high yield.

properties

Product Name

5-isopropyl-4-methyl-2-propoxy-N-(2-pyridinyl)benzenesulfonamide

Molecular Formula

C18H24N2O3S

Molecular Weight

348.5 g/mol

IUPAC Name

4-methyl-5-propan-2-yl-2-propoxy-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C18H24N2O3S/c1-5-10-23-16-11-14(4)15(13(2)3)12-17(16)24(21,22)20-18-8-6-7-9-19-18/h6-9,11-13H,5,10H2,1-4H3,(H,19,20)

InChI Key

BPBRLUAUOWIMFM-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CC=CC=N2

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CC=CC=N2

Origin of Product

United States

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